3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-fluoropyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-10-7-2-1-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQRKANDWQNFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrroles with β-Ketoesters
A widely reported method involves cyclocondensation between 5-aminopyrrole derivatives and β-ketoesters. For 3-fluoro variants, fluorinated pyrrole precursors are essential. For example, 3-fluoro-5-aminopyrrole reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to yield the pyrrolo[1,2-a]pyrimidine core. This reaction typically proceeds in toluene at 35–45°C for 24–48 hours, achieving yields of 70–80%.
Esterification and Hydrolysis: Carboxylic Acid Derivatization
The carboxylic acid functionality is introduced via ester hydrolysis, a critical step for bioavailability.
Ethyl Ester Synthesis
3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is synthesized via Fischer esterification or alcoholysis. In a representative protocol, the carboxylic acid intermediate reacts with ethanol in the presence of p-toluenesulfonic acid (PTSA) under reflux (78°C, 6 hours), achieving >90% conversion. The ethyl ester derivative exhibits enhanced lipophilicity (logP ≈ 1.8), facilitating purification via silica gel chromatography.
Alkaline Hydrolysis to Carboxylic Acid
Hydrolysis of the ethyl ester to the free acid is achieved using aqueous sodium hydroxide (2–4 M) at 25–35°C for 2–4 hours. For example, treating this compound ethyl ester (10 mmol) with NaOH (12 mmol) in water (100 mL) yields the carboxylic acid in 97% purity after acidification with citric acid.
Table 1: Hydrolysis Conditions and Yields
| Substrate | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl ester (10 mmol) | NaOH (2 M) | 25 | 4 | 97 |
| Ethyl ester (10 mmol) | KOH (2 M) | 35 | 3 | 95 |
Fluorination Strategies: Positional Selectivity and Challenges
Introducing fluorine at the 3-position requires precise control to avoid ring-opening or side reactions.
Electrophilic Fluorination
Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) as electrophilic fluorinating agents, the pyrrolo[1,2-a]pyrimidine core undergoes direct fluorination. In acetonitrile at 80°C, Selectfluor® (1.2 equiv) achieves 60–70% fluorination but risks over-fluorination at adjacent positions.
Directed ortho-Metalation (DoM)
A regioselective approach employs DoM with lithium diisopropylamide (LDA) followed by quenching with NFSI. This method, conducted at −78°C in THF, affords 3-fluoro derivatives with >85% regioselectivity but requires anhydrous conditions and cryogenic setups.
Purification and Characterization
Final products are purified via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane). Key characterization data include:
-
1H NMR : Distinct signals for the pyrrole proton (δ 6.55–6.65 ppm) and carboxylic acid proton (δ 9.35 ppm in DMSO).
-
Mass Spectrometry : Molecular ion peaks at m/z 194.05 (M+H)+ for the free acid.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Limitations
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may inhibit enzyme activity or alter receptor signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid with structurally related compounds:
*Note: Data for this compound are inferred from analogs.
Key Observations:
- Ring Saturation : The 4-oxo derivative (180.16 Da) has a partially saturated pyrrolopyrimidine ring, reducing aromaticity and possibly enhancing solubility .
- Heterocycle Variation : Imidazo[1,2-a]pyrimidine derivatives (e.g., C₇H₅N₃O₂) differ in ring structure, leading to distinct electronic properties and pKa values (e.g., predicted pKa -0.43 vs. ~2.7 for pyrrolopyrimidines) .
Biological Activity
3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrrolo-pyrimidine structure with a fluorine atom at the third position of the pyrrolo ring. Its chemical formula is , and it has a molecular weight of approximately 192.19 g/mol. The presence of the fluorine atom enhances its lipophilicity and potential interactions with biological targets, making it an attractive candidate for drug development.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's capacity to form hydrogen bonds with biological macromolecules, influencing enzyme and receptor activities. This interaction can lead to modulation of various biological pathways, including:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of myeloperoxidase (MPO), which plays a critical role in inflammatory processes. Inhibition of MPO can potentially mitigate inflammatory diseases.
- Receptor Modulation : It may alter receptor signaling pathways, contributing to its therapeutic potential.
Antiproliferative and Cytotoxic Effects
Research indicates that derivatives of pyrrolo[1,2-a]pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that fluorinated analogues can inhibit tumor cell proliferation by targeting folate transporters (PCFT and FR) and inhibiting enzymes involved in nucleotide biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) .
Enzyme Inhibition Studies
The enzyme inhibitory properties of this compound have been investigated in several studies:
| Target Enzyme | IC50 Value | Effect |
|---|---|---|
| Myeloperoxidase | TBD | Inhibition in inflammatory conditions |
| GARFTase | TBD | Cytotoxicity in tumor cells |
| CSF1R (Colony-stimulating factor-1 receptor) | < 5 nM | Selective inhibition |
These findings suggest that this compound could serve as a lead for developing therapeutics aimed at treating inflammatory diseases and certain cancers.
Case Studies
- Inhibition of Myeloperoxidase : A study highlighted the potential of this compound derivatives as inhibitors of MPO, which is implicated in various inflammatory diseases. The introduction of the fluorine atom was shown to enhance selectivity and potency against MPO .
- Antitumor Activity : Another research focused on the antiproliferative effects of fluorinated pyrrolo[2,3-d]pyrimidines on ovarian cancer cells. Results indicated that compounds similar to this compound exhibited significant cytotoxicity by inhibiting specific folate transporters .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid?
- Methodology : A common approach involves cyclization reactions of fluorinated precursors. For example, fluorinated pyrimidine derivatives can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, followed by cyclization under acidic conditions. Characterization via (e.g., δ 12.71 ppm for carboxylic protons in related compounds) and LC-MS is critical for structural validation .
- Optimization : Reaction temperatures (e.g., 80–100°C) and catalysts (e.g., Pd-based) significantly influence yield. High yields (>90%) are achievable with precise stoichiometric control .
Q. How can the purity and stability of this compound be assessed?
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to determine purity (>95% recommended for research-grade material) .
- Stability Studies : Store at 2–8°C in sealed, dry containers to prevent hydrolysis or degradation. Monitor via periodic LC-MS to detect decomposition products .
Q. What safety precautions are necessary when handling this compound?
- Hazard Mitigation : Wear PPE (gloves, goggles) due to irritant properties (H315, H319). Use fume hoods to avoid inhalation (H335). Precautionary measures include P305+P351+P338 (eye exposure protocol) .
Advanced Research Questions
Q. How can structural ambiguities in fluorinated pyrrolo-pyrimidine derivatives be resolved?
- Advanced NMR Strategies :
- HMBC: Correlates fluorine atoms with adjacent protons to confirm substitution patterns.
- DEPT-135: Distinguishes quaternary carbons in the pyrrolo-pyrimidine core .
Q. What strategies address low yields in fluorinated heterocycle synthesis?
- Root Cause Analysis :
- Fluorine Electron-Withdrawing Effects : May deactivate intermediates; use electron-rich coupling partners (e.g., boronic esters) to enhance reactivity.
- Byproduct Formation : Monitor via TLC and optimize reaction time (e.g., 12–24 hours) to minimize side reactions .
Q. How can computational modeling guide SAR studies for this compound?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
